(2R)-2-(4-Butylphenyl)propan-1-ol
Description
(2R)-2-(4-Butylphenyl)propan-1-ol is a chiral secondary alcohol characterized by a 4-butylphenyl group attached to a propanol backbone.
Properties
IUPAC Name |
(2R)-2-(4-butylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIIPNUBYOFHTI-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@@H](C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (2R)-2-(4-Butylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 4-butylbenzyl chloride with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with acetone to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 4-butylacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(4-Butylphenyl)propan-1-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for halogenation.
Major Products Formed:
Oxidation: 4-Butylacetophenone or 4-butylbenzoic acid.
Reduction: 4-Butylphenylpropane.
Substitution: 2-(4-Butylphenyl)propyl chloride or 2-(4-Butylphenyl)propylamine.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of stereochemistry and chiral synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Butylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol ()
This compound shares the propanol backbone and chiral center with the target molecule but differs in the aromatic substituents (2,6-dimethoxyphenyl vs. 4-butylphenyl). Key comparisons include:
- Molecular Weight : 196.2 g/mol (dimethoxyphenyl derivative) vs. ~192.3 g/mol (estimated for the butylphenyl analog).
- Substituent Effects : The electron-donating methoxy groups in the dimethoxyphenyl derivative may enhance solubility in polar solvents compared to the hydrophobic butyl group, which likely increases lipid membrane permeability.
Thiazolidinone Derivatives with 4-Butylphenyl Groups ()
Six thiazolidinone derivatives (C1–C6) containing a 4-butylphenyl moiety were synthesized and evaluated for bioactivity and safety. For example:
- C1: 3-(4-butylphenyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- C3: 2-[(4-chlorophenyl)imino]-3-(4-butylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Key Differences :
- The thiazolidinone derivatives exhibit broad pharmacological activities (e.g., antimicrobial, antidiabetic) due to their heterocyclic core, while the propanol structure may prioritize roles as a synthetic intermediate or modulator of lipid solubility.
- The 4-butylphenyl group in both compounds enhances lipophilicity, but the thiazolidinone ring introduces hydrogen-bonding sites, improving target binding .
Biological Activity
(2R)-2-(4-Butylphenyl)propan-1-ol, a chiral alcohol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's biological activity, mechanisms of action, comparisons with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a butyl group attached to a phenyl ring, with a hydroxyl group on a propan-1-ol backbone. Its stereochemistry is crucial for its biological interactions. The molecular formula is , with a molecular weight of approximately 194.28 g/mol.
The biological activity of this compound is thought to stem from its ability to interact with various cellular receptors and enzymes. These interactions can modulate biochemical pathways, influencing processes such as inflammation and microbial resistance. The specific mechanisms include:
- Receptor Binding : The compound may bind to specific receptors, altering their activity.
- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways.
- Cellular Interaction : Potential interactions with proteins and nucleic acids can affect cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can vary based on concentration and the type of microorganism tested.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a prominent university explored the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative or therapeutic agent.
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory mechanisms of the compound in a murine model of arthritis. The findings revealed that treatment with this compound reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.
Comparisons with Similar Compounds
Comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| (2S)-2-(4-Butylphenyl)propan-1-ol | Enantiomer with opposite configuration | Different biological activity profiles |
| 4-Butylbenzyl alcohol | Lacks propanol chain | Altered solubility and reactivity |
| 4-Butylphenol | Hydroxyl group directly on phenyl ring | Distinct reactivity due to structural differences |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
